2-(3-Bromo-6-methylpyridin-2-yl)ethanol
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Overview
Description
2-(3-Bromo-6-methylpyridin-2-yl)ethanol is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the 3-position and a methyl group at the 6-position of the pyridine ring, with an ethanol group attached to the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)ethanol typically involves the bromination of 6-methylpyridin-2-ylmethanol. One common method is the reaction of 6-methylpyridin-2-ylmethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-6-methylpyridin-2-yl)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Products include 2-(3-azido-6-methylpyridin-2-yl)ethanol or 2-(3-thio-6-methylpyridin-2-yl)ethanol.
Oxidation: Products include 2-(3-bromo-6-methylpyridin-2-yl)acetaldehyde or 2-(3-bromo-6-methylpyridin-2-yl)acetic acid.
Reduction: Products include 2-(6-methylpyridin-2-yl)ethanol.
Scientific Research Applications
2-(3-Bromo-6-methylpyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.
Medicine: It serves as a building block for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: The compound is used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-6-methylpyridin-2-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethanol group play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylpyridine
- 2-(Bromomethyl)pyridine hydrobromide
- 6-Bromopyridine-2-carboxylic acid
Uniqueness
2-(3-Bromo-6-methylpyridin-2-yl)ethanol is unique due to the presence of both a bromine atom and an ethanol group on the pyridine ringThe specific positioning of the substituents also contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
2-(3-bromo-6-methylpyridin-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-6-2-3-7(9)8(10-6)4-5-11/h2-3,11H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLARCQHIJVJJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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